Lipophilicity Advantage for CNS Drug-Likeness
The 3-fluoro substitution on the benzonitrile ring significantly increases lipophilicity compared to the non-fluorinated parent scaffold. The target compound has a measured logP of 1.616, while 4-(piperazin-1-yl)benzonitrile has a logP of 1.36, representing a notable difference that enhances blood-brain barrier penetration potential [1][2]. The 2-fluoro isomer is calculated to have an XLogP of approximately 1.4, indicating that the 3-fluoro position provides superior lipophilicity within the mono-fluorinated series [3].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 1.616 |
| Comparator Or Baseline | 4-(Piperazin-1-yl)benzonitrile (non-fluorinated): logP = 1.36; 2-Fluoro-4-(piperazin-1-yl)benzonitrile: XLogP ~1.4 |
| Quantified Difference | Target compound is 0.2-0.25 log units more lipophilic than comparators |
| Conditions | Calculated using Advanced Chemistry Development (ACD/Labs) Software V11.02 and XLogP3 |
Why This Matters
A logP increase of 0.2-0.25 units can significantly improve passive membrane permeability, which is critical for CNS drug candidates and intracellular target engagement.
- [1] ChemBase. 3-fluoro-4-(piperazin-1-yl)benzonitrile. LogP: 1.616. View Source
- [2] Molbase. 4-(Piperazin-1-yl)benzonitrile (CAS 68104-63-2). LogP: 1.36168. View Source
- [3] ZINC Database. ZINC36533013. 2-Fluoro-4-(piperazin-1-yl)benzonitrile XLogP. View Source
